molecular formula C21H20O10 B8180906 Baicalin-7-glucoside

Baicalin-7-glucoside

Cat. No.: B8180906
M. Wt: 432.4 g/mol
InChI Key: IPQKDIRUZHOIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Baicalin-7-glucoside can be synthesized through enzymatic and chemical methods. One common method involves the enzymatic transglucosylation of baicalin using cyclodextrin glucanotransferase in the presence of α-cyclodextrin as a glucosyl donor. This reaction is typically carried out in an aqueous medium at optimized conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves the extraction of baicalin from the roots of Scutellaria baicalensis followed by enzymatic or chemical modification to obtain the glucoside form. The use of engineered Escherichia coli strains has also been explored for the bioconversion of baicalin to this compound, achieving high production yields .

Chemical Reactions Analysis

Types of Reactions

Baicalin-7-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Baicalin-7-glucoside has a wide range of scientific research applications:

Mechanism of Action

Baicalin-7-glucoside exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucuronide moiety, which enhances its water solubility and bioavailability compared to its aglycone form, baicalein. This makes it particularly valuable in pharmaceutical applications where solubility and bioavailability are critical factors .

Biological Activity

Baicalin-7-glucoside, a flavonoid glycoside derived from the plant Scutellaria baicalensis, is gaining attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a glucosylated form of baicalin, which is itself a metabolite of baicalein. The glucosylation enhances its solubility and bioavailability, making it more effective in biological systems. The structural formula can be represented as follows:

Baicalin 7 glucoside=5 6 dihydroxy 7 O glucoside flavone\text{Baicalin 7 glucoside}=\text{5 6 dihydroxy 7 O glucoside flavone}

Pharmacological Activities

Research has identified several key pharmacological activities associated with this compound:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, capable of scavenging reactive oxygen species (ROS). Studies have shown that its antioxidant capacity is comparable to that of baicalin itself, indicating its potential in protecting cells from oxidative stress .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that this compound can reduce inflammation in human cell lines, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Effects : Recent studies indicate that this compound can enhance neuronal survival and function. It promotes neurite outgrowth and exhibits protective effects against neurodegenerative conditions by modulating mitochondrial function and reducing oxidative stress .
  • Antiviral Activity : this compound has shown promise in antiviral applications. It inhibits the replication of various viruses, including Dengue virus, by interfering with multiple stages of the viral life cycle .
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include modulation of signaling pathways related to cell survival and death .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Scavenging ROS : By neutralizing free radicals, it mitigates oxidative damage to cells.
  • Inhibition of Signaling Pathways : It affects pathways involving NF-kB and MAPK, which are crucial for inflammation and cancer progression.
  • Modulation of Gene Expression : this compound influences the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential for neurodegenerative diseases .
  • Inflammation Reduction in Clinical Trials : A clinical trial assessing the effects of baicalin derivatives on patients with chronic inflammatory conditions reported significant reductions in inflammatory markers following treatment .
  • Antiviral Efficacy Against Dengue Virus : In vitro studies demonstrated that this compound effectively inhibited Dengue virus replication, showcasing its potential as an antiviral agent .

Comparative Table of Biological Activities

ActivityBaicalinBaicaleinThis compound
AntioxidantHighModerateHigh
Anti-inflammatoryModerateHighHigh
NeuroprotectiveLowModerateHigh
AntiviralModerateLowHigh
AnticancerModerateHighModerate

Properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDIRUZHOIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Baicalin-7-glucoside
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Baicalin-7-glucoside
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Baicalin-7-glucoside
Reactant of Route 4
Baicalin-7-glucoside
Reactant of Route 5
Baicalin-7-glucoside
Reactant of Route 6
Baicalin-7-glucoside

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